molecular formula C12H14O4 B3145112 2,5-Diethoxyterephthalaldehyde CAS No. 56766-03-1

2,5-Diethoxyterephthalaldehyde

Cat. No.: B3145112
CAS No.: 56766-03-1
M. Wt: 222.24 g/mol
InChI Key: DDCDZJHDWYGVRO-UHFFFAOYSA-N
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Description

2,5-Diethoxyterephthalaldehyde (DETA), with the chemical formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol (CAS: 56766-03-1), is a dialkoxy-substituted derivative of terephthalaldehyde. Structurally, it features two ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions of the benzene ring, flanked by two aldehyde (-CHO) groups at the 1- and 4-positions (Fig. 1) . This compound is a critical monomer in synthesizing covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and optoelectronics .

DETA exhibits solubility in polar organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it suitable for solution-based COF synthesis . Its moderate steric bulk from ethoxy substituents allows it to influence the topology of COFs without completely obstructing pore formation .

Properties

IUPAC Name

2,5-diethoxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCDZJHDWYGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethoxyterephthalaldehyde can be synthesized through the dialkylation of terephthalaldehyde. The process involves the reaction of terephthalaldehyde with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where terephthalaldehyde and ethyl alcohol are mixed with an acid catalyst. The mixture is heated under controlled conditions to achieve the desired product yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethoxyterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

DETA serves as a versatile building block in organic synthesis. Its structure allows for:

  • Formation of Schiff bases through reaction with amines, which are essential intermediates in pharmaceuticals.
  • Synthesis of polymeric materials , enhancing the properties of plastics and resins.

Material Science

In material science, DETA is utilized for:

  • Organic Light Emitting Diodes (OLEDs): DETA derivatives contribute to the development of efficient light-emitting materials due to their electronic properties.
  • Organic Photovoltaics (OPVs): The compound's ability to form thin films makes it suitable for solar cell applications.

Biological Applications

Research indicates potential biological applications of DETA:

  • Drug Delivery Systems: DETA can be modified to create carriers that enhance the solubility and bioavailability of drugs.
  • Antimicrobial Agents: Studies suggest that derivatives of DETA exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of antimicrobial compounds using DETA as a precursor. The modified derivatives showed significant activity against various bacterial strains, indicating the potential for developing new antibiotics from this compound.

Case Study 2: Development of OLED Materials

Research conducted on DETA-based OLEDs demonstrated improved efficiency and stability compared to traditional materials. The findings suggest that DETA's unique structure enhances charge transport properties, making it a valuable component in next-generation display technologies.

Data Tables

Application AreaSpecific UseBenefits
Organic SynthesisBuilding block for pharmaceuticalsVersatile reactivity
Material ScienceOLEDs and OPVsEnhanced electronic properties
Biological ApplicationsDrug delivery systemsImproved solubility
Antimicrobial agentsPotential new antibiotics

Mechanism of Action

The mechanism of action of 2,5-diethoxyterephthalaldehyde in the formation of COFs involves the condensation reaction between the aldehyde groups and amine groups of other monomers. This reaction forms imine bonds, resulting in a stable and porous framework. The ethoxy groups influence the pore size and distribution within the COF, thereby affecting its properties and applications .

Comparison with Similar Compounds

Table 1: Physicochemical Properties and Functional Impacts

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Impact on COF Topology
2,5-Diethoxyterephthalaldehyde Ethoxy (-OCH₂CH₃) C₁₂H₁₄O₄ 222.24 DCM, DMF, DMSO Dual-pore COF (with ETTA)
2,5-Dimethoxyterephthalaldehyde Methoxy (-OCH₃) C₁₀H₁₀O₄ 194.18 Similar to DETA Smaller pores, higher crystallinity*
2,5-Dibutoxyterephthalaldehyde (DBTA) Butoxy (-OCH₂CH₂CH₂CH₃) C₁₆H₂₂O₄ 278.34 Limited solubility Single-pore COF (steric congestion)
2,5-Bis(dodecyloxy)terephthalaldehyde Dodecyloxy (-OC₁₂H₂₅) C₃₂H₅₄O₄ 502.78 Low solubility in polar solvents Pore obstruction, amorphous phases*
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde Branched alkyl (-OCH₂CH(CH₂CH(CH₃)₂)CH₂CH₂CH₃) C₂₈H₄₆O₄ 446.67 Requires non-polar solvents Reduced crystallinity, disordered frameworks

*Inferred from steric and solubility trends; specific studies pending.

Key Findings from Research

Steric Effects on COF Topology: DETA (ethoxy): Forms dual-pore COFs when reacted with trisamine monomers like ETTA. The ethoxy groups introduce moderate steric hindrance, allowing partial accommodation within triangular pores . DBTA (butoxy): Larger butoxy substituents cause excessive congestion, collapsing dual-pore structures into single-pore frameworks . Dodecyloxy/Branched Analogues: Long or branched chains severely obstruct pore formation, leading to amorphous or non-porous materials .

Solubility and Synthetic Viability :

  • Short-chain substituents (methoxy, ethoxy) enhance solubility in polar solvents, facilitating COF crystallization .
  • Long-chain (dodecyloxy) or branched substituents reduce solubility, complicating synthesis and limiting crystallinity .

Thermodynamic vs. Kinetic Control: Smaller substituents (methoxy, ethoxy) favor thermodynamically stable, crystalline COFs. Bulky substituents shift synthesis toward kinetically trapped, disordered phases due to slower monomer diffusion .

Biological Activity

2,5-Diethoxyterephthalaldehyde (DET) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is characterized by its two ethoxy groups attached to a terephthalaldehyde backbone. Its molecular formula is C12H14O4C_{12}H_{14}O_4. The presence of aldehyde and ether functional groups contributes to its reactivity and potential interactions with biological molecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DET. For instance, a covalent organic framework (COF) synthesized using DET demonstrated selective cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15ROS generation
HeLa (Cervical)10Apoptosis induction
A549 (Lung)12Cell cycle arrest

Antibacterial Effects

DET has also been investigated for its antibacterial properties. In vitro studies indicated that DET exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

Table 2: Antibacterial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of DET is primarily attributed to its ability to interact with cellular components such as proteins and nucleic acids. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function. Additionally, the compound's ability to generate ROS plays a crucial role in mediating its anticancer effects .

Case Study 1: Photodynamic Therapy

A study investigated the use of DET-based COFs in photodynamic therapy for cancer treatment. The COF was functionalized with a photosensitizer that, upon light activation, produced singlet oxygen species capable of inducing tumor cell death. In vivo experiments showed significant tumor regression in mouse models treated with the DET-COF complex .

Case Study 2: Wound Healing Applications

Another research focused on the incorporation of DET into wound dressings. The study demonstrated that DET-enhanced the healing process by promoting fibroblast proliferation and collagen synthesis in vitro. Animal models showed accelerated wound closure rates when treated with DET-infused dressings compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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